Eutigoside C is a novel glucoside compound known for its diverse biological activities. It has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure and the specific arrangement of its functional groups, which contribute to its biological properties.
Eutigoside C belongs to the class of glycosides, specifically phenylpropanoid glycosides. These compounds are characterized by a sugar moiety linked to a phenolic aglycone, which is responsible for various biological activities, including antioxidant effects and potential health benefits.
The synthesis of Eutigoside C involves a regioselective acylation and oxidation strategy. The key steps include:
The synthesis follows a linear 5-step sequence:
Eutigoside C features a complex molecular structure characterized by:
The molecular formula for Eutigoside C is . Spectroscopic data obtained from NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .
Eutigoside C undergoes various chemical reactions typical for glycosides, including:
The reactions are typically monitored using chromatographic techniques such as HPLC, ensuring that product formation can be quantified accurately. The stability of Eutigoside C under different conditions has been assessed, contributing to understanding its reactivity profile .
The biological activity of Eutigoside C is thought to involve multiple mechanisms:
Studies have shown that Eutigoside C interacts with cellular pathways involved in inflammation and oxidative stress response, indicating its potential as a therapeutic agent in related diseases .
Characterization techniques such as NMR and mass spectrometry provide detailed insights into the physical and chemical properties of Eutigoside C, confirming its identity and purity .
Eutigoside C has several scientific uses:
Research continues to explore additional applications in various fields, including cosmetics and functional foods, leveraging its beneficial properties .
Eutigoside C (systematic name: 6'-O-cinnamoyl-1'-O-[2-(1-hydroxy-4-oxo-2,5-cyclohexadien-1-yl)ethyl]-β-D-glucopyranoside) is a phenylpropanoid glycoside with a molecular weight of 504.47 g/mol and the empirical formula C24H24O11 [3]. Its structure comprises three key moieties:
Spectroscopic characterization (UV, IR, MS, and 2D-NMR) confirms trans-cinnamoyl configuration and β-anomeric glucose linkage [3]. The compound belongs to the eutigoside series (A–C), differentiated by acyl substitutions—eutigoside B bears a coumaroyl group instead of cinnamoyl, while eutigoside A lacks the quinone-like aglycone [3] [7].
Table 1: Physicochemical Properties of Eutigoside C
Property | Value |
---|---|
Molecular Formula | C24H24O11 |
Molecular Weight | 504.47 g/mol |
Major Functional Groups | Phenolic glycoside, ester, quinone derivative |
Acyl Group | Trans-cinnamoyl |
Aglycone | 2-(1-Hydroxy-4-oxocyclohexadienyl)ethyl |
Eutigoside C is predominantly isolated from Eurya emarginata (Thunb.) Makino, a plant traditionally used by communities on Jeju Island (Korea) for treating ulcers and as a diuretic agent [1] [4]. The leaves of this plant were prepared as methanol extracts or poultices to leverage their anti-inflammatory and wound-healing properties. While historical records do not explicitly name eutigoside C, modern phytochemical analyses confirm it as a principal active constituent in these preparations [2] [4]. Related species like Eurya tigang also yield this compound, suggesting broader ethnomedical relevance across Southeast Asian traditional systems [3].
Eutigoside C has emerged as a compound of significant interest due to two primary pharmacological actions:
Anti-Inflammatory Mechanisms
In LPS-stimulated RAW264.7 macrophages, eutigoside C dose-dependently inhibits pro-inflammatory mediators:
Table 2: Anti-Inflammatory Effects of Eutigoside C in RAW264.7 Cells
Inflammatory Marker | Inhibition (%) | Concentration | Mechanism |
---|---|---|---|
TNF-α | 52% | 50 μM | Cytokine suppression |
IL-6 | 61% | 50 μM | Cytokine suppression |
NO production | 75% | 50 μM | iNOS protein downregulation |
COX-2 expression | Significant decrease | 50 μM | Enzyme suppression |
Anticancer Activity
Eutigoside C induces mitochondria-mediated apoptosis in HL-60 promyelocytic leukemia cells:
This caspase-dependent pathway positions eutigoside C as a template for novel antileukemic agents.
This review aims to:
The scope excludes clinical applications, toxicity profiles, and synthetic analogs, focusing on foundational pharmacological data.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7